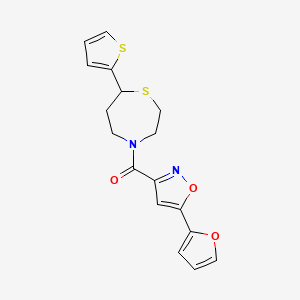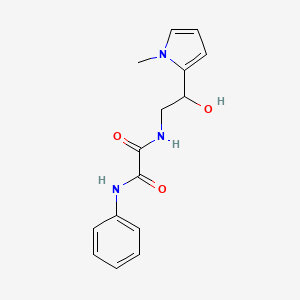![molecular formula C19H15N3OS3 B2415738 2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 1795445-25-8](/img/structure/B2415738.png)
2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazole, a thiophene, and a pyridine . These groups are common in many pharmaceuticals and materials due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like NMR (1H and 13C), HR-MS, and FT-IR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using experimental and theoretical methods, revealing relationships between their molecular structures and properties such as photophysical and electrochemical properties .Wissenschaftliche Forschungsanwendungen
Biochemistry and Medicinal Chemistry
Benzothiazoles, which include the compound , have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
Green Chemistry
The development of synthetic processes for benzothiazole compounds is one of the most significant problems facing researchers. These compounds are synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Anti-Cancer Activity
Benzothiazole compounds have shown anti-cancer activity, making them of interest in the development of new cancer treatments .
Anti-Bacterial Activity
These compounds also exhibit anti-bacterial properties, which could be harnessed for the development of new antibiotics .
Anti-Diabetic Activity
Benzothiazoles have shown anti-diabetic activity, suggesting potential applications in the treatment of diabetes .
Anti-Inflammatory Agents
Due to their anti-inflammatory properties, benzothiazoles could be used in the development of new anti-inflammatory drugs .
Enzyme Inhibitors
Benzothiazoles have been found to inhibit several enzymes, which could make them useful in various medical and biological research applications .
Organic Radicals and Semiconductors
The benzodithiazole functionality has been shown to be a valuable synthetic intermediate in the preparation of a variety of other privileged aromatic and heteroaromatic targets, many of which are important APIs . The valuable electronic properties of the dithiazole structures have engendered renewed interest in recent years .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit good ptp1b inhibitory activity , suggesting that PTP1B could be a potential target. PTP1B is a protein tyrosine phosphatase involved in insulin signaling and is considered a promising target for the treatment of type 2 diabetes and obesity.
Biochemical Pathways
The compound may affect the insulin signaling pathway by inhibiting PTP1B. This inhibition can enhance insulin sensitivity and promote glucose uptake in peripheral tissues. The downstream effects could include improved glycemic control and potential benefits in the management of type 2 diabetes .
Result of Action
The compound may result in enhanced insulin sensitivity and improved glycemic control, given its potential PTP1B inhibitory activity . These effects could be beneficial in the management of type 2 diabetes.
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS3/c23-18(12-25-19-22-16-3-1-2-4-17(16)26-19)21-9-13-7-15(10-20-8-13)14-5-6-24-11-14/h1-8,10-11H,9,12H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAQDWWJWXRRFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2415656.png)


![2-(4-(2,4-Dimethylphenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2415661.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2415663.png)
![4-fluoro-2-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2415664.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2415671.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2415673.png)

![(E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2415675.png)

![(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2415678.png)